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molecular formula C11H12N2 B8539408 N-benzyl-1H-pyrrol-1-amine

N-benzyl-1H-pyrrol-1-amine

Cat. No. B8539408
M. Wt: 172.23 g/mol
InChI Key: TVCGYHPEIHIBLC-UHFFFAOYSA-N
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Patent
US05155098

Procedure details

To a mixture of 1H-pyrrol-1-amine (9.2 g, 0.112 mole) and NaHCO3 (15 g, 0.19 mole) in 50 ml dichloromethane (DCM) at 0° C., was added ethyl chloroformate (11.4 ml, 0.12 mole) in fifteen minutes. After stirring at 0° C. for one hour, then at ambient temperature for four hours, the mixture was filtered and the filtrate was washed with water, then dried (saturated NaCl solution, anhydrous MgSO4). After filtering, the solvent was evaporated to give a solid, 17 g (95%), m.p. 60°-61° C., of N-(1H-pyrrol-1-yl) carbamic acid ethyl ester. To a solution of N-(1H-pyrrol-1-yl) carbamic acid ethyl ester (9.0 g, 0.058 mole) in 30 ml tetrahydrofuran (THF) at 5° C., was added potassium t-butoxide (7.8 g, 0.07 mole) and the mixture was stirred at 5° C. for one hour. To this mixture was added benzyl bromide (7.1 ml, 0.06 mole) in ten minutes, and the mixture stirred at 5° C. for one hour, then at ambient temperature for four hours. This mixture was poured into 100 ml ice-water, stirred for five minutes, then extracted with ethyl acetate. The organic layer was washed with water, then dried (saturated NaCl, anhydrous MgSO4). After filtering, the solvent was evaporated to an oil, 14 g (98%) of N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester. To a solution of N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester (14 g, 0.058 mole) in 15 ml ethylene glycol was added a solution of NaOH (5 g, 0.12 mole) in 10 ml water. After stirring at 120° C. for seven hours, the mixture was poured into 100 ml of iced-water, stirred for five minutes, then extracted with ethyl acetate. The organic layer was washed with water, then dried (saturated NaCl, anhydrous MgSO4). After filtering, the solvent was evaporated to an oil, which was vacuum distilled to give an oil, 7.4 g (74%) of N-benzyl-1H-pyrrol-1-amine, b.p. 85°-125° C./l mm; m.p. 39°-41° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.4 mL
Type
reactant
Reaction Step Three
Name
N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
9 g
Type
reactant
Reaction Step Five
Quantity
7.8 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
7.1 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Seven
Name
N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
14 g
Type
reactant
Reaction Step Eight
Name
Quantity
5 g
Type
reactant
Reaction Step Eight
Quantity
15 mL
Type
solvent
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N1(N)C=CC=C1.C([O-])(O)=O.[Na+].ClC(OCC)=O.C(OC(=O)NN1C=CC=C1)C.CC(C)([O-])C.[K+].C(Br)C1C=CC=CC=1.C(OC(=O)[N:47]([CH2:53][C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)[N:48]1[CH:52]=[CH:51][CH:50]=[CH:49]1)C.[OH-].[Na+]>ClCCl.O1CCCC1.C(O)CO.O>[CH2:53]([NH:47][N:48]1[CH:52]=[CH:51][CH:50]=[CH:49]1)[C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1 |f:1.2,5.6,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
N1(C=CC=C1)N
Name
Quantity
15 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
11.4 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(NN1C=CC=C1)=O
Step Five
Name
N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
9 g
Type
reactant
Smiles
C(C)OC(NN1C=CC=C1)=O
Name
Quantity
7.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Seven
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Eight
Name
N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
Quantity
14 g
Type
reactant
Smiles
C(C)OC(N(N1C=CC=C1)CC1=CC=CC=C1)=O
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(CO)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ambient temperature for four hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (saturated NaCl solution, anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid, 17 g (95%), m.p. 60°-61° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 5° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred at 5° C. for one hour
Duration
1 h
WAIT
Type
WAIT
Details
at ambient temperature for four hours
Duration
4 h
STIRRING
Type
STIRRING
Details
stirred for five minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (saturated NaCl, anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to an oil, 14 g (98%) of N-benzyl-N-(1H-pyrrol-1-yl) carbamic acid ethyl ester
STIRRING
Type
STIRRING
Details
After stirring at 120° C. for seven hours
Duration
7 h
STIRRING
Type
STIRRING
Details
stirred for five minutes
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (saturated NaCl, anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to an oil, which
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NN1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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